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Compound of Interest

Compound Name: Esomeprazole strontium

Cat. No.: B1257675 Get Quote

Introduction
Esomeprazole, the S-enantiomer of omeprazole, is a proton pump inhibitor widely used for the

treatment of acid-related gastrointestinal disorders. Esomeprazole is available in different salt

forms, including magnesium, sodium, and strontium. The control of impurities in active

pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of drug

development and manufacturing to ensure safety and efficacy.[1] Impurities can originate from

the manufacturing process (process-related impurities) or from the degradation of the drug

substance over time (degradation products).[1] This document provides detailed analytical

techniques, application notes, and protocols for the identification and quantification of

impurities in esomeprazole strontium.

Common Impurities of Esomeprazole
Several impurities have been identified for esomeprazole, many of which are also relevant to its

strontium salt. These impurities can be process-related or arise from degradation. Common

impurities include Omeprazole N-oxide, Omeprazole sulfone (also known as Esomeprazole

Impurity D or Omeprazole Related Compound A), and Omeprazole sulphide (Esomeprazole

Impurity C).[2][3][4] The United States Pharmacopeia (USP) monograph for Esomeprazole
Strontium specifically lists Omeprazole sulfone as a potential impurity.

Analytical Techniques

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1257675?utm_src=pdf-interest
https://veeprho.com/product-category/esomeprazole-impurities/
https://veeprho.com/product-category/esomeprazole-impurities/
https://www.benchchem.com/product/b1257675?utm_src=pdf-body
https://www.pharmaffiliates.com/en/parentapi/esomeprazole-impurities
https://www.bocsci.com/im-esomeprazole-and-impurities-list-25.html
https://www.glppharmastandards.com/products-view/Esomeprazole
https://www.benchchem.com/product/b1257675?utm_src=pdf-body
https://www.benchchem.com/product/b1257675?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is

the most common and robust analytical technique for the separation and quantification of

esomeprazole strontium and its impurities.[5][6][7] For the identification of unknown impurities

and for confirmation of known impurities, Liquid Chromatography-Mass Spectrometry (LC-MS)

is a powerful tool.[8][9]

High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for separating the active pharmaceutical

ingredient (API) from its potential impurities and degradation products.[10] The method should

be validated according to the International Council for Harmonisation (ICH) guidelines to

ensure its accuracy, precision, specificity, linearity, and robustness.[5][11]

Table 1: HPLC Method Parameters for Analysis of Esomeprazole Strontium Impurities
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Parameter Condition 1 Condition 2

Column C18, 150 mm x 4.6 mm, 5 µm C8, 100 mm x 4.6 mm, 3.5 µm

Mobile Phase A
0.02 M Phosphate Buffer (pH

7.6)
0.1% v/v Formic Acid in Water

Mobile Phase B Acetonitrile Acetonitrile

Gradient Time (min) %B

0 20

25 70

30 20

35 20

Flow Rate 1.0 mL/min 1.2 mL/min

Column Temperature 30 °C 35 °C

Detection Wavelength 280 nm and 302 nm 280 nm

Injection Volume 10 µL 5 µL

Diluent
Mobile Phase A:Mobile Phase

B (80:20)
Water:Acetonitrile (50:50)

Note: These are example conditions and may require optimization based on the specific

instrument and column used.

Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is employed for the structural elucidation of unknown impurities and for providing mass

confirmation of known impurities. The soft ionization techniques like Electrospray Ionization

(ESI) are typically used.

Table 2: LC-MS Method Parameters for Identification of Esomeprazole Strontium Impurities
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Parameter Condition

LC System UPLC/HPLC system

Column C18, 50 mm x 2.1 mm, 1.7 µm

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Gradient Optimized for separation of impurities

Flow Rate 0.3 mL/min

Column Temperature 40 °C

Mass Spectrometer
Quadrupole Time-of-Flight (Q-TOF) or Triple

Quadrupole (QqQ)

Ionization Mode ESI Positive

Scan Range m/z 100-1000

Experimental Protocols
Protocol 1: HPLC Analysis of Esomeprazole Strontium
and its Impurities
Objective: To quantify known and unknown impurities in a sample of esomeprazole strontium.

Materials:

Esomeprazole Strontium sample

Reference standards for known impurities (e.g., Omeprazole sulfone)

HPLC grade acetonitrile, water, and other required reagents

Volumetric flasks, pipettes, and other standard laboratory glassware

HPLC system with UV detector
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Procedure:

Preparation of Mobile Phase: Prepare the mobile phases as described in Table 1. Filter and

degas the mobile phases before use.

Preparation of Standard Solutions:

Accurately weigh and dissolve a known amount of esomeprazole strontium reference

standard in the diluent to obtain a final concentration of about 0.5 mg/mL.

Accurately weigh and dissolve known amounts of impurity reference standards in the

diluent to prepare a stock solution. Further dilute to obtain a final concentration at the

specification level (e.g., 0.15%).

Preparation of Sample Solution:

Accurately weigh and dissolve the esomeprazole strontium sample in the diluent to

obtain a final concentration of about 0.5 mg/mL.

Chromatographic Analysis:

Set up the HPLC system with the parameters from Table 1.

Inject the diluent (blank), followed by the standard solution and the sample solution.

Record the chromatograms and integrate the peaks.

Calculation:

Calculate the percentage of each impurity in the sample using the following formula:

For unknown impurities, use the peak area of esomeprazole strontium and a response

factor of 1.0 for estimation.

Protocol 2: Forced Degradation Studies of
Esomeprazole Strontium
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Objective: To identify potential degradation products of esomeprazole strontium under

various stress conditions. Esomeprazole is known to be labile in acidic conditions and

susceptible to oxidation.[8][12]

Materials:

Esomeprazole Strontium sample

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

HPLC system with UV or PDA detector

Photostability chamber

Oven

Procedure:

Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and keep at room temperature for a

specified time (e.g., 2 hours). Neutralize the solution before injection.

Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at 60°C for a specified time

(e.g., 2 hours). Neutralize the solution before injection.

Oxidative Degradation: Dissolve the sample in a solution of 3% H₂O₂ and keep at room

temperature for a specified time (e.g., 24 hours).

Thermal Degradation: Keep the solid sample in an oven at a specified temperature (e.g.,

80°C) for a specified time (e.g., 48 hours). Dissolve the sample in diluent before injection.

Photolytic Degradation: Expose the solid sample to UV light (e.g., 200 Wh/m²) and visible

light (e.g., 1.2 million lux hours) in a photostability chamber. Dissolve the sample in diluent

before injection.

Analysis: Analyze the stressed samples using the validated HPLC method. Compare the

chromatograms of the stressed samples with that of an unstressed sample to identify

degradation products.
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Data Presentation
Table 3: Typical Retention Times and Relative Retention Times of Esomeprazole and its

Impurities

Compound
Retention Time (min)
(Condition 1)

Relative Retention Time
(RRT) (vs. Esomeprazole)

Omeprazole Sulfide (Impurity

C)
~8.5 ~0.70

Omeprazole N-oxide ~10.2 ~0.85

Esomeprazole ~12.0 1.00

Omeprazole Sulfone (Impurity

D)
~14.5 ~1.21

Note: Retention times are approximate and may vary depending on the chromatographic

system.
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Caption: Experimental workflow for HPLC analysis of esomeprazole strontium impurities.
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Stress Conditions
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Caption: Simplified degradation pathways of esomeprazole strontium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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